BRD4 Inhibitor-16 is a small molecule compound that targets bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extraterminal domain family. This protein plays a crucial role in regulating gene expression by interacting with acetylated lysines on histones, thus influencing various cellular processes, including cancer cell proliferation and inflammatory responses. The inhibition of BRD4 has emerged as a promising therapeutic strategy in oncology, as it can disrupt oncogenic signaling pathways.
BRD4 Inhibitor-16 is classified under small molecule inhibitors specifically designed to target the bromodomains of BRD4. It has been synthesized as part of ongoing research into BET (bromodomain and extraterminal domain) inhibitors, which have shown potential in treating various malignancies and inflammatory diseases. The compound belongs to a broader category of epigenetic modulators that alter gene expression by interfering with the binding of transcriptional regulators to chromatin.
The synthesis of BRD4 Inhibitor-16 typically involves several key steps:
The molecular structure of BRD4 Inhibitor-16 features specific functional groups that facilitate its interaction with the bromodomains of BRD4. Detailed structural analysis reveals that:
BRD4 Inhibitor-16 undergoes several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various alkylating agents for substitution reactions. The major products from these reactions can exhibit altered biological activities, providing avenues for further research.
The mechanism by which BRD4 Inhibitor-16 exerts its effects involves binding to the bromodomains of BRD4. This binding prevents BRD4 from interacting with acetylated lysine residues on histones, thereby inhibiting its recruitment of transcription factors and other regulatory proteins necessary for gene expression. As a result, this disruption leads to downregulation of oncogenes such as MYC and other genes involved in cancer progression and inflammatory responses.
BRD4 Inhibitor-16 is characterized by specific physical properties such as:
The chemical properties include:
BRD4 Inhibitor-16 has several significant applications in scientific research:
BRD4 contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine (Kac) residues on histones and non-histone proteins. Each bromodomain comprises a left-handed four-helix bundle (αZ, αA, αB, αC) forming a hydrophobic Kac-binding pocket. Key residues (e.g., Asn140 in BD1, Tyr390 in BD2) form hydrogen bonds with acetyl groups, while hydrophobic residues (Pro82, Phe83) stabilize aliphatic Kac chains [4]. This dual-domain architecture enables BRD4 to dock onto hyperacetylated chromatin regions, such as histone H4 (K5ac, K8ac, K12ac, K16ac), facilitating chromatin scaffolding [4] [7].
Structural studies reveal that BD1 has higher affinity for tetra-acetylated H4 peptides than BD2, and mutations in the ZA loop (e.g., Val87) disrupt nucleosome binding [4]. Bimolecular fluorescence complementation (BiFC) assays demonstrate that BRD4 molecules interact intermolecularly via their N-terminal domains to form higher-order complexes essential for chromatin structural integrity [4].
Table 1: Key Structural Features of BRD4 Bromodomains
Domain | Key Residues | Binding Preference | Functional Impact |
---|---|---|---|
BD1 | Asn140, Pro82, Phe83 | Tetra-acetylated H4 | Chromatin scaffolding |
BD2 | Tyr390, Leu385 | Di-acetylated histones | Transcription initiation |
ET domain | Asp410, Arg416 | NSD3, P-TEFb | Protein complex assembly |
CTD | Glu1302, Ser1313 | Chromatin remodelers | Higher-order chromatin structure |
BRD4 recruits transcriptional machinery to oncogene promoters via three mechanisms:
Table 2: BRD4-Regulated Oncogenes and Functional Outcomes
Oncogene | Cancer Type | Regulatory Mechanism | Inhibition Outcome |
---|---|---|---|
c-MYC | Leukemia, Solid tumors | P-TEFb recruitment | Cell cycle arrest |
BCL-2 | Gastric cancer | SE-driven transcription | Apoptosis induction |
MCL-1 | AML, T-ALL | SE assembly with MED1 | Caspase-3 cleavage |
Wee1 | Colorectal | Promoter occupancy | G2/M checkpoint collapse |
Super-enhancers (SEs) are large clusters of enhancers (0.5–1.5 Mb) densely occupied by BRD4, MED1, and transcription factors. BRD4 stabilizes SE architecture by:
SE disruption by BRD4 inhibitors (e.g., NHWD-870) dissociates MED1 and BRD4 from chromatin within 1 hour, preceding oncogene downregulation [6].
BRD4 encodes two major isoforms with antagonistic functions:
In squamous cell carcinomas, Brd4-L maintains cancer stem-like cells (CSCs) by regulating ΔNp63α through an EZH2/STAT3 complex. Brd4-L knockdown reduces spheroid formation by 60%, while Brd4-S overexpression promotes differentiation [8].
Table 3: Functional Dichotomy of BRD4 Isoforms in Cancer
Isoform | Domains | Cancer Type | Oncogenic Role | Interaction Partners |
---|---|---|---|---|
Brd4-L | BDI, BDII, ET, CTD | TNBC, SCC | Drives proliferation, stemness | P-TEFb, MED1, EZH2 |
Brd4-S | BDI, BDII, ET | TNBC, Leukemia | Suppresses growth, promotes apoptosis | HDACs, repressive complexes |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4